molecular formula C10H11BrO2S B8585250 4-Bromo-2-(isopropylthio)benzoic acid

4-Bromo-2-(isopropylthio)benzoic acid

Cat. No.: B8585250
M. Wt: 275.16 g/mol
InChI Key: IRQPDGFKSOMQML-UHFFFAOYSA-N
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Description

4-Bromo-2-(isopropylthio)benzoic acid is a substituted benzoic acid derivative with a bromine atom at the para position (C4) and an isopropylthio (-S-iPr) group at the ortho position (C2). Its molecular structure combines a carboxylic acid core with sulfur-containing and halogen substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

The isopropylthio group introduces steric bulk and lipophilicity, which may enhance membrane permeability and influence metabolic stability. The bromine atom facilitates further functionalization via cross-coupling reactions. Toxicity and reactivity profiles can be inferred using Quantitative Structure-Toxicity Relationship (QSTR) models, as demonstrated in studies on benzoic acid derivatives .

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

4-bromo-2-propan-2-ylsulfanylbenzoic acid

InChI

InChI=1S/C10H11BrO2S/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)

InChI Key

IRQPDGFKSOMQML-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC(=C1)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are compared below:

Compound Name Substituents Key Features
4-Bromo-2-(isopropylthio)benzoic acid 4-Br, 2-(iPrS) High lipophilicity (thioether), steric bulk, potential for nucleophilic substitution.
4-Bromobenzoic acid 4-Br Simpler structure; lacks sulfur, lower steric hindrance, used in manufacturing.
2-(4-Bromo-2-isopropylphenoxy)acetic acid 4-Br, 2-(iPrO), acetic acid Ether linkage (O vs. S), lower lipophilicity, used in herbicides.
4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic acid 4-Br, 2-(cyclopropylamino), 3-CH₃ Amino group enhances solubility; cyclopropane may influence ring strain.
Protocatechuic acid 3,4-diOH High antioxidant activity due to hydroxyl groups; polar and water-soluble.

Toxicity Profiles (QSTR Insights)

QSTR models correlate molecular connectivity indices (0JA, 1JA, JB) with oral LD₅₀ in mice for benzoic acid derivatives :

  • 0JA (zero-order connectivity index): Reflects molecular size and branching.
  • 1JA (first-order connectivity index) : Indicates bond connectivity; bromine and sulfur atoms elevate 1JA.
  • JB (cross-factor) : Product of 0JA × 1JA; higher values correlate with increased toxicity.

Inferred Toxicity Ranking :

This compound : High 0JA and 1JA due to Br and branched thioether → Likely higher toxicity (lower LD₅₀) .

Protocatechuic acid : Low 0JA/1JA (polar hydroxyls) → Lower toxicity .

Antioxidant Activity

  • Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acids due to resonance-stabilized radicals from the CH=CHCOOH group .
  • This compound : Lacks hydroxyl groups, resulting in minimal antioxidant activity. Its electron-withdrawing bromine and thioether may further reduce radical scavenging capacity.
  • Hydroxyl-rich analogs (e.g., protocatechuic acid with 3,4-diOH): High activity; loss of hydroxyls significantly diminishes efficacy .

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